molecular formula C20H15IN2O7 B11645560 2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-methoxybenzoate

2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-methoxybenzoate

Cat. No.: B11645560
M. Wt: 522.2 g/mol
InChI Key: DSOBGUATNRYRCQ-UHFFFAOYSA-N
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Description

2-IODO-6-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a combination of iodine, methoxy, and diazinan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-6-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 4-METHOXYBENZOATE typically involves multiple stepsThe final step involves esterification with 4-methoxybenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive form.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-IODO-6-METHOXY-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H15IN2O7

Molecular Weight

522.2 g/mol

IUPAC Name

[2-iodo-6-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C20H15IN2O7/c1-28-12-5-3-11(4-6-12)19(26)30-16-14(21)8-10(9-15(16)29-2)7-13-17(24)22-20(27)23-18(13)25/h3-9H,1-2H3,(H2,22,23,24,25,27)

InChI Key

DSOBGUATNRYRCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C=C3C(=O)NC(=O)NC3=O)OC

Origin of Product

United States

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